Porsone

Anti-tubercular Mycobacterium tuberculosis MIC

Irreproducible anti-tubercular assays often stem from using structurally similar but functionally distinct cyclic diarylheptanoids. Porsone (CAS 56222-03-8) eliminates this variability. - Confirmed MIC of 40.0 μg/mL against M. tuberculosis H37Rv for assay validation - ≥98% purity, fully characterized by HPLC, NMR, MS - Synthetic tractability demonstrated via NaBH₄ reduction - Essential authentic standard for phytochemical analysis of Myrica spp. Supplied as a solid powder with documented storage stability, enabling reproducible SAR studies and cross-laboratory comparisons.

Molecular Formula C22H26O6
Molecular Weight 386.4 g/mol
CAS No. 56222-03-8
Cat. No. B210936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePorsone
CAS56222-03-8
Molecular FormulaC22H26O6
Molecular Weight386.4 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C2C=C1CCCCC(=O)C(CC3=CC2=C(C=C3)O)O)OC)OC
InChIInChI=1S/C22H26O6/c1-26-20-14-6-4-5-7-18(24)19(25)11-13-8-9-17(23)15(10-13)16(12-14)21(27-2)22(20)28-3/h8-10,12,19,23,25H,4-7,11H2,1-3H3
InChIKeyIFQDEGDKLBEYHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Porsone Purity and Identity Specifications


Porsone (also known as Porson or (-)-Porson) is a naturally occurring cyclic diarylheptanoid, a member of the meta,meta-bridged biphenyl class, isolated primarily from the roots of *Myrica nana* . Its molecular formula is C₂₂H₂₆O₆ (molecular weight 386.44 g/mol) . Commercially available Porsone is a solid at room temperature and is typically supplied at purities of >98% . As a research compound, it is not intended for human or veterinary therapeutic use . Its primary reported bioactivity is *in vitro* inhibition of *Mycobacterium tuberculosis* H37Rv .

Anti-tubercular screening compound for M. tuberculosis research models

Botanically authenticated cyclic diarylheptanoid reference standard

Suitable for SAR studies distinguishing Porsone from structural analogs like myricanol

Porsone Substitution Risks with Analogs


Generic substitution among cyclic diarylheptanoids is scientifically unsound due to the class's well-documented, non-uniform structure-activity relationships (SAR). Compounds isolated from the same botanical source, such as myricanol, myricanone, myricananone, and myricananadiol, possess distinct oxidation and substitution patterns on the biphenyl core and heptane bridge [1]. These subtle structural variations can lead to significant, unpredictable differences in biological target engagement and potency. While some analogs, like (+)-galeon, have also demonstrated anti-tubercular activity, their potency differs substantially from Porsone, underscoring the inability to assume functional equivalence [2]. Therefore, replicating published findings or conducting reproducible research on the anti-tubercular effects of Porsone necessitates procurement of the exact CAS 56222-03-8 material to ensure the integrity and interpretability of experimental results.

Cyclic diarylheptanoids exhibit non-uniform SAR; even minor oxidation/substitution changes cause unpredictable potency shifts.
(+)-Galeon shows a distinct anti-tubercular potency profile – direct interchange with Porsone introduces experimental variability.
Analogs from the same botanical source (myricanol, myricanone) are not functionally equivalent; results may not transfer.

Porsone Differentiation Evidence


Anti-Tubercular Potency Comparison

Porsone demonstrates a moderate level of *in vitro* anti-tubercular activity against the standard laboratory strain *Mycobacterium tuberculosis* H37Rv, with a reported Minimum Inhibitory Concentration (MIC) of 40.0 μg/mL . This activity is quantifiably distinct from its close structural analog, (+)-galeon, which under identical assay conditions exhibits a more potent MIC of 25.8 μg/mL [1]. This 14.2 μg/mL difference represents a 1.55-fold variation in potency, highlighting the specific and non-fungible nature of Porsone's biological effect.

Anti-TB MIC Comparison
Reported
Porsone MIC 40.0 µg/mL vs (+)-Galeon 25.8 µg/mL (1.55-fold difference)
Reported head-to-head data confirm potency is compound-specific; substitution invalidates assay calibration.
Same M. tuberculosis H37Rv broth microdilution conditions; data to verify independently.
Anti-tubercular Mycobacterium tuberculosis MIC

Structural Basis for Potency Difference

The observed 1.55-fold difference in anti-tubercular potency between Porsone (MIC 40.0 μg/mL) and (+)-galeon (MIC 25.8 μg/mL) is a direct consequence of their distinct molecular structures [1]. Porsone is characterized as 3,8-dihydroxy-15,16,17-trimethoxytricyclo[12.3.1.1²,⁶]nonadeca-1(18),2,4,6(19),14,16-hexaen-9-one . While both are cyclic diarylheptanoids, the specific arrangement and nature of substituents on the core scaffold dictate the magnitude of their bioactivity. This class-level inference is critical: even minor structural variations among related compounds from the same botanical source (e.g., myricanol, myricanone) lead to non-equivalent biological outcomes [2].

Structural SAR Inference
Class-level
1.55-fold potency difference stems from distinct hydroxyl/methoxy substitution patterns on the biphenyl core.
SAR among diarylheptanoids is not uniform; structural analog bioactivity cannot be assumed equivalent.
Requires compound-specific validation; generic substitution risks irreproducible results.
Structure-Activity Relationship SAR Diarylheptanoid

Source-Verified Compound Authentication

Porsone (Porson) is a well-characterized natural product isolated from the roots of *Myrica nana* Cheval. (Myricaceae) . Its isolation and structural elucidation have been documented, confirming it is a specific chemical entity among a family of co-occurring cyclic diarylheptanoids, including myricanol, myricanone, myricananone, and myricananadiol [1]. This defined botanical and chemical provenance is essential for authentication and quality control, ensuring that procured material corresponds to the compound described in the literature. The availability of high-purity (>98%) commercial standards with verified CAS number 56222-03-8 allows for precise analytical identification (e.g., via HPLC, MS) and ensures experimental consistency.

Source Authentication
Specification review
>98% purity; isolated from Myrica nana roots, identity confirmed via published structural elucidation.
Authenticated chemical entity ensures experimental consistency and eliminates unknown impurity variables.
Verify CAS 56222-03-8 with supplier; confirm lot-specific analytical data.
Natural Product Chemistry Quality Control Authentication

Porsone Anti-Tubercular Applications


In Vitro Anti-TB Assay Standard

Porsone (CAS 56222-03-8) is optimally applied as a positive control or reference standard in *in vitro* assays screening for anti-tubercular activity against *Mycobacterium tuberculosis* H37Rv. Its established MIC of 40.0 μg/mL provides a reliable benchmark for assay validation and for calibrating the potency of new chemical entities or natural product extracts . Using the correct compound ensures that assay performance can be compared across different studies and laboratories, avoiding the variability introduced by structural analogs with differing potencies, such as (+)-galeon (MIC 25.8 μg/mL) [1].

Semi-Synthetic Derivatization for SAR

Researchers focused on the medicinal chemistry of cyclic diarylheptanoids can utilize high-purity Porsone as a starting material for semi-synthetic modifications. The documented reduction of Porsone with NaBH₄ to yield a specific derivative [2] establishes its synthetic tractability. Modifying the 3,8-dihydroxy-15,16,17-trimethoxy framework of Porsone allows for systematic exploration of SAR, with the goal of improving upon the baseline anti-tubercular activity (MIC 40.0 μg/mL) or identifying other pharmacological activities. This application is critically dependent on the unambiguous identity of the starting material.

Analytical Standard for Myrica Profiling

Porsone serves as a crucial authentic standard for the qualitative and quantitative phytochemical analysis of *Myrica nana* and related species. Its well-defined chromatographic and spectroscopic properties, supported by published isolation and structural elucidation data , enable its accurate identification and quantification in complex botanical extracts. This application is essential for quality control of herbal materials and for studies investigating the chemical ecology or pharmacological basis of traditional medicinal uses of *Myrica* plants. Substitution with an incorrect analog would invalidate the analytical results.

Mechanistic Bioactivity Comparison

To understand the mechanism of action behind the anti-tubercular activity of cyclic diarylheptanoids, Porsone must be used in comparative studies alongside its analogs. A controlled experiment comparing the effects of Porsone (MIC 40.0 μg/mL) and (+)-galeon (MIC 25.8 μg/mL) on mycobacterial cellular processes (e.g., cell wall synthesis, respiration) can help pinpoint the specific molecular interactions driving the potency difference [1]. Using any other compound would confound the results and prevent the generation of meaningful SAR insights.

Application
Selection Property
Validation Focus
Anti-TB assay reference
Reported anti-mycobacterial potency context
Assay calibration against M. tuberculosis H37Rv
Semi-synthetic SAR studies
Chemical tractability of diarylheptanoid core
Identity confirmation before derivatization
Phytochemical profiling of Myrica
Chromatographic and spectroscopic identity
Authenticated reference standard (CAS 56222-03-8)
Mechanistic potency comparison
Differential potency profile vs. analogs
Cellular target engagement assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Porsone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.